molecular formula C9H22N2 B1164902 Trimethyl hexamethylene diamine CAS No. 25513-64-8

Trimethyl hexamethylene diamine

Cat. No.: B1164902
CAS No.: 25513-64-8
InChI Key:
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Mechanism of Action

Target of Action

2,2,4-Trimethylhexane-1,6-diamine, also known as 2,2,4-Trimethyl-1,6-hexanediamine or Trimethyl hexamethylene diamine, is a type of amine . Amines are chemical bases that neutralize acids to form salts plus water . This suggests that the primary targets of 2,2,4-Trimethylhexane-1,6-diamine are acids within the environment where it is applied.

Mode of Action

The compound interacts with its targets (acids) through a process known as neutralization . In this process, the amine (2,2,4-Trimethylhexane-1,6-diamine) and an acid react to form a salt and water. This reaction is exothermic, meaning it releases heat .

Result of Action

The primary result of the action of 2,2,4-Trimethylhexane-1,6-diamine is the formation of salts and water through the neutralization of acids . This can help maintain a stable pH in the environment where it is applied, preventing potential damage or disruption caused by acidification.

Action Environment

The action, efficacy, and stability of 2,2,4-Trimethylhexane-1,6-diamine can be influenced by various environmental factors. For instance, the presence and concentration of acids in the environment will directly affect its ability to function as a neutralizing agent. Furthermore, factors such as temperature and pressure could potentially influence the rate and extent of the neutralization reaction .

Biochemical Analysis

Biochemical Properties

Trimethyl hexamethylene diamine plays a significant role in biochemical reactions due to its basic nature. As an amine, it neutralizes acids to form salts and water, which are exothermic reactions . It interacts with various biomolecules, including enzymes and proteins. For instance, it can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . These interactions are crucial in the synthesis of polymers and other chemical compounds.

Cellular Effects

This compound has been observed to have several effects on cells and cellular processes. It is known to be irritating to mucous membranes, skin, and eyes, and can be toxic if ingested or inhaled . The compound can influence cell signaling pathways and gene expression, although specific details on these effects are limited. Its impact on cellular metabolism includes potential alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s basic nature allows it to participate in acid-base reactions, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under standard conditions but can degrade when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, although detailed data on these effects are limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other chemical compounds. The compound’s metabolic pathways include its synthesis from isophorone, which involves hydrogenation, oxidation, and conversion to the diamine via the dinitrile . These pathways are crucial for its role in industrial applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its biochemical activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding its subcellular localization is important for elucidating its role in biochemical processes.

Preparation Methods

Trimethyl hexamethylene diamine is synthesized from isophorone. The synthetic route involves the reduction of isophorone by hydrogenation to form trimethylcyclohexanol. This intermediate is then oxidized with nitric acid, similar to the synthesis of adipic acid from cyclohexane. The resulting diacid is converted to the diamine via the dinitrile . Industrial production methods follow similar steps, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Trimethyl hexamethylene diamine undergoes various chemical reactions typical of aliphatic amines. These include:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

    Common Reagents and Conditions: Typical reagents include hydrogen for reduction, nitric acid for oxidation, and alkyl halides for substitution reactions. Conditions often involve controlled temperatures and pressures to optimize reaction rates and yields.

    Major Products: Major products from these reactions include amides, nitriles, secondary and tertiary amines, and various substituted derivatives.

Scientific Research Applications

Trimethyl hexamethylene diamine finds extensive utility across both industrial and research landscapes. Its applications include:

Comparison with Similar Compounds

Trimethyl hexamethylene diamine can be compared with other similar compounds such as hexamethylenediamine and other aliphatic diamines.

This compound’s uniqueness lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in polymer synthesis and as a curing agent.

Properties

IUPAC Name

2,2,4-trimethylhexane-1,6-diamine
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InChI

InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCUZDQXWVYNXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
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DSSTOX Substance ID

DTXSID10863128
Record name 1,6-Hexanediamine, 2,2,4-trimethyl-
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Molecular Weight

158.28 g/mol
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Physical Description

Clear liquid with an amine odor; [Epoxy Technology MSDS]
Record name 2,2,4-Trimethyl-1,6-hexanediamine
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CAS No.

3236-53-1, 25513-64-8
Record name 2,2,4-Trimethyl-1,6-hexanediamine
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Record name 2,2,4-Trimethyl-1,6-hexanediamine
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Record name Trimethyl-1,6-hexanediamine
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Record name 1,6-Hexanediamine, 2,2,4-trimethyl-
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Record name 1,6-Hexanediamine, 2,2,4-trimethyl-
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Record name 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine
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Record name 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE
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